Saponin D, hupehensis

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Saponin D, hupehensis is a natural product found in Anemone hupehensis with data available.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Saponin D exhibits several notable biological activities:

- Anticancer Properties : Research indicates that Saponin D can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cells. The mechanism involves the modulation of the COX-2/PGE2 signaling pathway, which is crucial in cancer progression .

- Anti-inflammatory Effects : Saponin D has been shown to alter cytokine production, suggesting potential applications in treating inflammatory diseases. Its ability to inhibit pro-inflammatory mediators may be beneficial in conditions such as arthritis and other chronic inflammatory disorders.

- Antimicrobial Activity : Preliminary studies suggest that Saponin D possesses antimicrobial properties against certain pathogens, making it a candidate for developing natural antimicrobial agents.

Pharmacological Studies

Saponin D has been utilized in various pharmacological studies to explore its therapeutic potential. For instance:

- In Vitro Studies : In vitro assays have demonstrated the cytotoxic effects of Saponin D on cancer cell lines. The IC50 values for Saponin D against different cancer cells typically range from 7.25 to 22.38 μM, indicating significant potency .

- Mechanistic Studies : Investigations into the molecular mechanisms of action have revealed that Saponin D can influence cell signaling pathways associated with apoptosis and inflammation, providing insights into its potential use as an adjunct therapy in cancer treatment .

Comparative Studies

A comparison of Saponin D with other triterpenoid saponins reveals distinct differences in biological activity profiles:

| Compound Name | Source Plant | Key Activities | Unique Features |

|---|---|---|---|

| Saponin E | Anemone hupehensis | Anti-cancer, anti-inflammatory | Similar structure but different sugar composition |

| Escin | Horse Chestnut | Anti-inflammatory | Known for vascular protective effects |

| Ginsenoside Rg1 | Ginseng | Neuroprotective | Distinct pharmacological profile related to cognition |

Case Studies

Several case studies highlight the efficacy of Saponin D:

- Antitumor Activity : A study demonstrated that treatment with Saponin D resulted in significant apoptosis in HeLa cells, confirming its potential as an anticancer agent. The research focused on the activation of apoptotic pathways and provided evidence for its use in cancer therapy .

- Inflammation Modulation : Another study explored the anti-inflammatory effects of Saponin D on macrophage cells, showing reduced levels of pro-inflammatory cytokines after treatment. This suggests potential applications in managing inflammatory diseases.

- Antimicrobial Effects : Research indicated that Saponin D exhibited inhibitory effects against specific bacterial strains, which may lead to developments in natural antimicrobial therapies.

Eigenschaften

CAS-Nummer |

152464-75-0 |

|---|---|

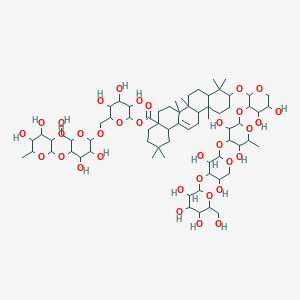

Molekularformel |

C70H114O34 |

Molekulargewicht |

1499.6 g/mol |

IUPAC-Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O34/c1-26-38(75)43(80)47(84)59(94-26)101-54-33(22-72)97-57(50(87)46(54)83)93-25-34-42(79)45(82)49(86)61(98-34)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)99-63-56(40(77)30(73)23-92-63)103-62-52(89)55(39(76)27(2)95-62)102-58-51(88)53(31(74)24-91-58)100-60-48(85)44(81)41(78)32(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3 |

InChI-Schlüssel |

ZOOKJZBDACIZLI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyme |

3-O-beta-D-glucopyranosyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-oleanolic acid-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin D saponin D, hupehensis |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.